molecular formula C13H16OS B14503044 Cyclohexanone, 3-[(phenylmethyl)thio]-, (S)- CAS No. 64888-91-1

Cyclohexanone, 3-[(phenylmethyl)thio]-, (S)-

Cat. No.: B14503044
CAS No.: 64888-91-1
M. Wt: 220.33 g/mol
InChI Key: YYXFTEKRSDLAHP-ZDUSSCGKSA-N
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Description

Cyclohexanone, 3-[(phenylmethyl)thio]-, (S)- is an organic compound with the molecular formula C13H16OS It is a derivative of cyclohexanone, where a phenylmethylthio group is attached to the third carbon of the cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 3-[(phenylmethyl)thio]-, (S)- typically involves the reaction of cyclohexanone with benzyl mercaptan in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. Common bases used in this reaction include sodium hydroxide and potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of Cyclohexanone, 3-[(phenylmethyl)thio]-, (S)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is achieved through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 3-[(phenylmethyl)thio]-, (S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexanone, 3-[(phenylmethyl)thio]-, (S)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanone, 3-[(phenylmethyl)thio]-, (S)- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, depending on the enzyme targeted. The pathways involved in these interactions are still under investigation, but they may include inhibition of key metabolic enzymes and disruption of cellular processes .

Comparison with Similar Compounds

Cyclohexanone, 3-[(phenylmethyl)thio]-, (S)- can be compared with other similar compounds such as:

Uniqueness

The presence of the phenylmethylthio group in Cyclohexanone, 3-[(phenylmethyl)thio]-, (S)- imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

64888-91-1

Molecular Formula

C13H16OS

Molecular Weight

220.33 g/mol

IUPAC Name

(3S)-3-benzylsulfanylcyclohexan-1-one

InChI

InChI=1S/C13H16OS/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2/t13-/m0/s1

InChI Key

YYXFTEKRSDLAHP-ZDUSSCGKSA-N

Isomeric SMILES

C1C[C@@H](CC(=O)C1)SCC2=CC=CC=C2

Canonical SMILES

C1CC(CC(=O)C1)SCC2=CC=CC=C2

Origin of Product

United States

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